5-Allyltetrahydrofuran-2-ol
Overview
Description
5-Allyltetrahydrofuran-2-ol: is an organic compound with the molecular formula C7H12O2 It is a derivative of tetrahydrofuran, featuring an allyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the ring-opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization of the intermediate . This method allows for the functionalization of the methyl group, leading to the formation of the desired tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of active and selective catalysts is crucial for the aldol condensation and hydrogenation-cyclization reactions . These processes are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Allyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-allyltetrahydrofuran-2-one.
Reduction: Formation of 5-propyltetrahydrofuran-2-ol.
Substitution: Formation of 5-halo-substituted tetrahydrofuran derivatives.
Scientific Research Applications
5-Allyltetrahydrofuran-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with specific properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various processes .
Mechanism of Action
The mechanism of action of 5-Allyltetrahydrofuran-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of 5-Allyltetrahydrofuran-2-ol.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups.
2,5-Furandicarboxylic Acid: A bio-based compound used in polymer production.
Uniqueness
This compound is unique due to its specific combination of an allyl group and a hydroxyl group on the tetrahydrofuran ring
Properties
IUPAC Name |
5-prop-2-enyloxolan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h2,6-8H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZCSBLNLVYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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